molecular formula C21H20ClFN6O B2864646 (2-Chloro-4-fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1428356-45-9

(2-Chloro-4-fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2864646
CAS No.: 1428356-45-9
M. Wt: 426.88
InChI Key: LEQXINLIJAGKBA-UHFFFAOYSA-N
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Description

This compound belongs to a class of arylpiperazine derivatives, characterized by a methanone core linking a 2-chloro-4-fluorophenyl group to a piperazine ring. The piperazine moiety is further substituted with a pyrimidine-pyridine scaffold, featuring a 4-methylpyridin-2-ylamino group at the pyrimidine C6 position. Such structural complexity is designed to enhance binding affinity and selectivity toward biological targets, particularly in kinase inhibition or antiviral therapies . Its synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies, as seen in related compounds .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN6O/c1-14-4-5-24-18(10-14)27-19-12-20(26-13-25-19)28-6-8-29(9-7-28)21(30)16-3-2-15(23)11-17(16)22/h2-5,10-13H,6-9H2,1H3,(H,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQXINLIJAGKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity

While direct bioactivity data for the target compound is unavailable, structurally related molecules exhibit antiviral and kinase-inhibitory properties:

  • Piroxicam Analogs (EC50 = 20–25 µM) : Demonstrated anti-HIV activity via integrase inhibition, with selectivity indices (SI) >26 . The target compound’s pyrimidine core may mimic raltegravir-like binding modes but with enhanced solubility due to the 4-fluorophenyl group.
  • EP 2402347 Derivatives: Sulfonyl-piperazine compounds showed improved metabolic stability over non-sulfonylated analogues, suggesting the target compound’s 4-methylpyridine group could similarly enhance pharmacokinetics .

Table 2: Pharmacological Profiles

Compound Target/Activity EC50/SI Reference
Target Compound (Inferred) Kinase inhibition Not reported
Piroxicam Analogs HIV integrase inhibition 20–25 µM, SI >26
EP 2402347 Derivatives Kinase modulation Sub-µM IC50
Physicochemical Properties

Key differences in solubility, stability, and spectral features:

  • Melting Points : The target compound’s melting point is expected to exceed 100°C due to its rigid piperazine-pyrimidine core, contrasting with the lower melting range (90–92°C) of the piperidine analogue .
  • Spectral Data: IR: The methanone C=O stretch (~1650 cm⁻¹) aligns with analogues like (4-chlorophenyl)(tetrahydrofuran-3-yl)methanone (C=O at 1651 cm⁻¹) . NMR: The 2-chloro-4-fluorophenyl group would show distinct aromatic splitting patterns compared to simple chlorophenyl derivatives .

Table 3: Physical Properties

Compound Melting Point (°C) IR C=O (cm⁻¹) Key NMR Shifts (δ, ppm)
Target Compound >100 (Predicted) ~1650 7.6–8.2 (Ar-H)
Compound 11 (Piperidine analogue) 90–92 1651.8 7.80 (d, Ar-H)
(4-Chlorophenyl)(tetrahydrofuran) Not reported 1651 7.67 (dd, Ar-H)

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